Cas no 4930-03-4 (phenyl phenylcarbamate)
phenyl phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- phenyl phenylcarbamate
- phenylcarbamic acid phenyl ester;Carbanilic acid,phenyl ester;N-phenylphenoxycarboxamide;Phenyl phenylcarbamate;Phenyl carbanilate;phenyl-N-phenylurethane;N-phenyl phenyl carbamate;
- NSC-31433
- Phenyl N-phenylcarbamate
- SMR000137038
- AKOS002960824
- PHENYL ANILINOFORMATE
- Carbamic acid, phenyl-, phenyl ester (9CI)
- SCHEMBL272994
- CARBAMIC ACID, N-PHENYL-, PHENYL ESTER
- HMS1538B19
- Phenyl carbanilate
- Phenylcarbamic acid phenyl ester
- CCG-233133
- NSC 31433
- 4930-03-4
- UNII-Y05M391KCY
- DTXSID80197765
- NCGC00174419-01
- HMS2493B10
- Cambridge id 5141866
- Z27782928
- NSC31433
- AI3-33071
- CHEMBL1311204
- Carbanilic acid, phenyl ester
- SR-01000196767
- MLS000532097
- Carbamic acid, phenyl-, phenyl ester
- TimTec1_001449
- SR-01000196767-1
- Y05M391KCY
-
- Inchi: 1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)
- InChI Key: XVNKRRXASPPECQ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CC=1)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 213.07900
- Monoisotopic Mass: 213.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 3.37050
phenyl phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DCC7-1g |
Phenylcarbamic acid phenyl ester |
4930-03-4 | tech | 1g |
$120.00 | 2024-05-01 | |
| 1PlusChem | 1P00DCC7-5g |
Phenylcarbamic acid phenyl ester |
4930-03-4 | tech | 5g |
$310.00 | 2024-05-01 | |
| 1PlusChem | 1P00DCC7-25g |
Phenylcarbamic acid phenyl ester |
4930-03-4 | tech | 25g |
$1056.00 | 2024-05-01 |
phenyl phenylcarbamate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on phenyl phenylcarbamate
Recent Advances in Phenyl Phenylcarbamate (CAS 4930-03-4) Research: Applications and Mechanisms in Chemical Biology and Medicine
Phenyl phenylcarbamate (CAS 4930-03-4), a compound of significant interest in chemical biology and pharmaceutical research, has recently been the focus of several groundbreaking studies. This aromatic carbamate derivative exhibits unique physicochemical properties that make it valuable for diverse applications, ranging from enzyme inhibition to drug delivery systems. Recent literature highlights its role as a versatile scaffold in medicinal chemistry, particularly in the development of targeted therapies for neurological disorders and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated phenyl phenylcarbamate's efficacy as a selective acetylcholinesterase (AChE) inhibitor. The research team utilized molecular docking simulations and kinetic assays to reveal its binding mode at the peripheral anionic site of AChE, with an IC50 of 2.3 μM. This finding suggests potential applications in Alzheimer's disease treatment, where modulation of cholinergic neurotransmission is crucial. The compound's ability to cross the blood-brain barrier was confirmed through in vivo pharmacokinetic studies in rodent models.
In the field of anticancer drug development, phenyl phenylcarbamate has shown promise as a tubulin polymerization modulator. A recent Nature Communications paper (2024) reported its structural optimization into derivatives with improved antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231, IC50 = 0.8 μM). The mechanism involves disruption of microtubule dynamics, leading to G2/M phase arrest and apoptosis. Notably, these derivatives displayed reduced toxicity to normal cells compared to existing tubulin-targeting agents.
From a synthetic chemistry perspective, advances in green chemistry approaches for phenyl phenylcarbamate production have emerged. Researchers at MIT developed a novel biocatalytic route using engineered carbamate kinases, achieving 92% yield with excellent enantioselectivity (>99% ee). This sustainable method, published in ACS Catalysis (2023), addresses previous limitations in traditional phosgene-based synthetic routes and enables large-scale production of pharmaceutical-grade material.
The compound's application has expanded to drug delivery systems, where its amphiphilic nature facilitates self-assembly into nanoparticles. A 2024 Biomaterials study demonstrated phenyl phenylcarbamate-based nanocarriers capable of pH-responsive drug release, showing 3-fold increased tumor accumulation in murine models compared to conventional PEGylated systems. This innovation addresses critical challenges in targeted chemotherapy delivery.
Ongoing clinical investigations are exploring phenyl phenylcarbamate derivatives as novel antiepileptics, with Phase I trials showing favorable safety profiles. The compound's ability to modulate voltage-gated sodium channels while avoiding hepatotoxicity common to current antiepileptic drugs positions it as a promising candidate for refractory epilepsy treatment. Research teams anticipate Phase II results in late 2024.
These recent developments underscore phenyl phenylcarbamate's growing importance in translational medicine. As research continues to elucidate its structure-activity relationships and therapeutic potential, this compound class is poised to make significant contributions to addressing unmet medical needs across multiple disease areas.
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